

Application Notes and Protocols for Solganal B Oleosum (Aurothioglucose)

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Compound of Interest

Compound Name: *Solganal*

Cat. No.: *B1241724*

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Introduction

Solganal B Oleosum is a trade name for aurothioglucose, a gold-containing compound formulated as a suspension in sesame oil for intramuscular injection.^{[1][2]} Historically, it has been used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.^{[3][4]} Although its use has largely been superseded by newer therapies, aurothioglucose remains a compound of interest for research into the mechanisms of gold-based therapeutics and their effects on inflammatory and autoimmune processes.^{[3][5]} These application notes provide detailed protocols for the preparation and experimental use of aurothioglucose in both *in vitro* and *in vivo* research settings.

Chemical Properties

Property	Value	Reference
Chemical Name	gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate	[6]
Molecular Formula	C6H11AuO5S	[2]
Molecular Weight	392.18 g/mol	[2]
CAS Number	12192-57-3	[7]
Formulation	Suspension in sesame oil	[1]

Mechanism of Action

The therapeutic effects of aurothioglucose are not entirely elucidated but are known to be multifaceted, primarily targeting immune system modulation.[3][7] The primary molecular target is Thioredoxin Reductase 1 (TrxR1), a key enzyme in cellular redox control.[7] Aurothioglucose is a potent inhibitor of TrxR1.[7] By inhibiting TrxR1, aurothioglucose can induce oxidative stress in immune cells, thereby suppressing their pro-inflammatory functions.[1]

Additionally, aurothioglucose has been shown to:

- Inhibit NF-κB and AP-1 activity: It acts as a functional antagonist of Interleukin-1 (IL-1), a key inflammatory cytokine, thereby inhibiting the activation of the transcription factors NF-κB and AP-1 which are crucial for the expression of pro-inflammatory genes.[8]
- Modulate Macrophage and T-Cell Function: Aurothioglucose can suppress the activity of macrophages and inhibit the proliferation of T-cells, both of which are key players in the inflammatory cascade of rheumatoid arthritis.[5][7]
- Inhibit Lysosomal Enzymes: It has been reported to inhibit the activity of lysosomal enzymes, which can contribute to tissue damage in inflammatory conditions.[3]

Quantitative Data

Table 1: In Vitro Activity of Aurothioglucose

Parameter	Cell Line/System	Value	Reference
IC50 (TrxR1 Inhibition)	HeLa cell cytosol	65 nM	[7]
NF-κB Inhibition	IL-1 induced CAT assay in NIH 3T3 cells	Effective inhibition observed	[8]
AP-1 Inhibition	IL-1 induced CAT assay in NIH 3T3 cells	Effective inhibition observed	[8]

Table 2: In Vivo Data for Aurothioglucose in Animal Models

Animal Model	Dosing Regimen	Observed Effect	Reference
Mouse	0.025 mg/g body weight	Significant and prolonged inhibition of thioredoxin reductase (TR) activity in all tissues examined.	[1]
Mouse	300 mg/kg, single intraperitoneal injection	Induction of hypothalamic obesity.	[7]
Rat	1 mg Au/kg, intravenous administration	Higher serum gold values compared to blood values, with infrequent cell-associated gold.	[9]
Rat (Rheumatoid Arthritis Model)	5-20 mg/week, intramuscular injection	Good clinical response in patients intolerant to sodium aurothiomalate.	[10]

Experimental Protocols

Protocol 1: Preparation of Aurothioglucose for In Vitro Use

Note: **Solganal** B Oleosum is an oily suspension and is not directly soluble in aqueous media. For in vitro experiments, it is crucial to either use a water-soluble form of aurothioglucose or to prepare a stock solution in an appropriate solvent.

Materials:

- Aurothioglucose (water-soluble powder, if available) or **Solganal** B Oleosum
- Dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free water
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure for Water-Soluble Aurothioglucose:

- Weigh the desired amount of aurothioglucose powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
- Vortex thoroughly until the powder is completely dissolved.
- Sterile-filter the solution using a 0.22 μ m syringe filter into a new sterile tube.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.

Procedure for **Solganal** B Oleosum (for use with a solvent):

- Carefully extract a precise volume of the **Solganal** B Oleosum suspension.
- To create a stock solution, dissolve the oily suspension in DMSO to a high concentration (e.g., 100 mM). Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

- Vortex vigorously to ensure a homogenous solution.
- Further dilute the stock solution in cell culture medium to the desired final concentrations for your experiment immediately before use.

Protocol 2: In Vitro NF-κB Inhibition Assay

This protocol is adapted from a general NF-κB reporter assay and can be used to evaluate the inhibitory effect of aurothioglucose on NF-κB activation.

Materials:

- A muscle cell line (e.g., C2C12) stably expressing an NF-κB luciferase reporter gene
- Cell culture medium (e.g., DMEM with 10% FBS)
- Aurothioglucose stock solution (prepared as in Protocol 1)
- TNF-α (Tumor Necrosis Factor-alpha)
- Luciferase Assay System
- 96-well white, clear-bottom plates
- Luminometer

Procedure:

- Cell Seeding: Seed the C2C12-NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluence at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Treatment: The next day, treat the cells with various concentrations of aurothioglucose (e.g., 0.1, 1, 10, 100 μM). Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions). Incubate for 1-2 hours.
- NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. Include an unstimulated control group. Incubate for 6-8 hours.

- Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the Luciferase Assay System.
- Data Analysis: Normalize the luciferase readings to the TNF- α stimulated group (representing 100% activation). Calculate the percentage of inhibition for each concentration of aurothioglucose.

Protocol 3: In Vivo Administration of Aurothioglucose in a Mouse Model of Rheumatoid Arthritis

This protocol provides a general guideline for administering aurothioglucose in a collagen-induced arthritis (CIA) mouse model.

Materials:

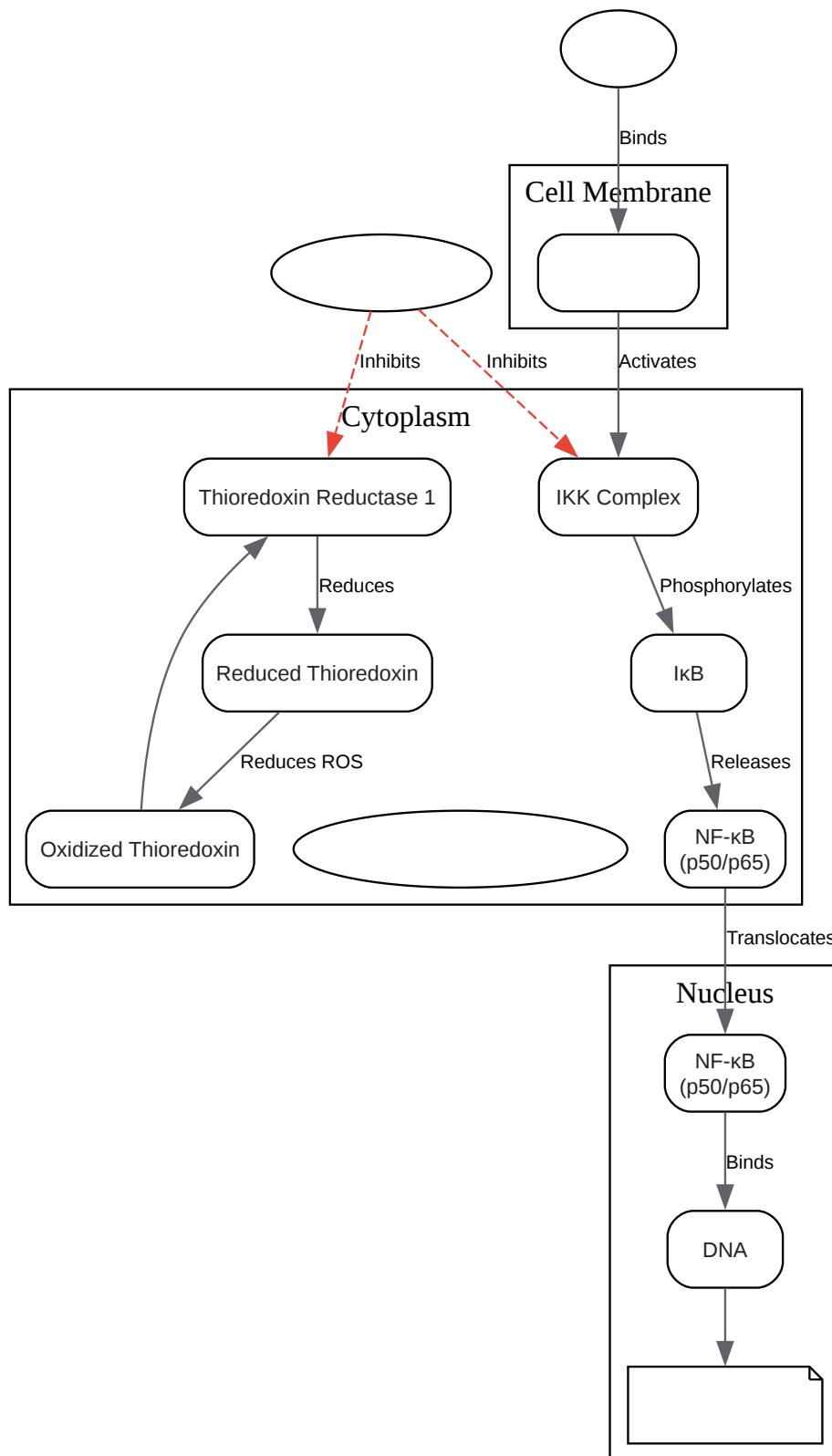
- **Solganal** B Oleosum (aurothioglucose in sesame oil)
- Collagen-Induced Arthritis (CIA) mouse model (e.g., DBA/1 mice)
- Sterile syringes and needles (27-gauge or smaller)

Procedure:

- Induction of Arthritis: Induce arthritis in the mice according to a standard CIA protocol. This typically involves immunization with type II collagen emulsified in complete Freund's adjuvant.
- Treatment Initiation: Begin treatment with aurothioglucose at the onset of clinical signs of arthritis (e.g., paw swelling and redness).
- Dosage and Administration:
 - Thoroughly mix the **Solganal** B Oleosum vial by gentle inversion to ensure a uniform suspension.
 - Administer aurothioglucose via intramuscular (IM) injection. The gluteal muscle is a common site.

- A typical therapeutic dose in mice can range from 1 to 10 mg/kg, administered weekly. The exact dose should be determined based on preliminary dose-ranging studies.
- Monitoring:
 - Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers), grip strength, and body weight.
 - At the end of the study, collect tissues (e.g., paws, spleen, lymph nodes) for histological analysis and measurement of inflammatory markers.
- Control Groups: Include a vehicle control group (sesame oil) and a positive control group (e.g., methotrexate).

Visualizations



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Caption: Proposed mechanism of action of Aurothioglucose.

Caption: General experimental workflow for Aurothioglucose.

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